Tiocarbazil

Description

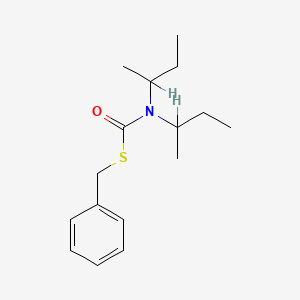

Structure

3D Structure

Properties

IUPAC Name |

S-benzyl N,N-di(butan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NOS/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSUVQBHRAWOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034425 | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36756-79-3 | |

| Record name | Tiocarbazil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36756-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiocarbazil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036756793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiocarbazil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl di-sec-butylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCARBAZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO440RHO7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiocarbazil's Unseen Threat: A Technical Deep Dive into its Mechanism of Action on Non-Target Organisms

For Immediate Release

This technical guide provides a comprehensive analysis of the available scientific knowledge regarding the mechanism of action of the thiocarbamate herbicide, tiocarbazil, on non-target organisms. Directed at researchers, scientists, and drug development professionals, this document synthesizes current understanding, highlights significant data deficiencies, and outlines the standard experimental approaches for ecotoxicological assessment. While this compound is recognized for its efficacy in controlling barnyard grasses in rice cultivation through the inhibition of lipid synthesis, its effects on organisms outside its intended target spectrum remain largely uncharacterized.

Executive Summary

This compound, chemically known as S-benzyl N,N-di(butan-2-yl)carbamothioate, belongs to the thiocarbamate class of herbicides.[1][2][3] The primary mode of action in target plant species is the inhibition of very long-chain fatty acid (VLCFA) synthesis. However, the molecular-level interactions and subsequent physiological consequences in non-target animals, microorganisms, and other plants are not well-documented in publicly accessible literature. A recurring hypothesis for carbamate (B1207046) and thiocarbamate pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals. Yet, specific evidence confirming this mechanism for this compound is conspicuously absent. This guide collates the sparse ecotoxicological data available and describes the standard experimental protocols that would be employed to elucidate the precise mechanisms of action. The significant data gaps identified underscore the need for further research to conduct a thorough environmental risk assessment of this compound.

Known and Postulated Mechanisms of Action in Non-Target Organisms

Acetylcholinesterase Inhibition: A Plausible but Unconfirmed Pathway

A primary mechanism of toxicity for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death. While some thiocarbamates are known to exhibit anticholinesterase activity, it is crucial to note that this has not been definitively established for this compound in non-target animals. Studies on other carbamates have shown varying degrees of AChE inhibition, suggesting that this activity is not uniform across the entire chemical class.[4]

Hypothesized Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Hypothesized inhibition of acetylcholinesterase by this compound in a synaptic cleft.

Other Potential Mechanisms

Given the limited research, other potential mechanisms of toxicity for this compound in non-target organisms cannot be ruled out. These could include:

-

Oxidative Stress: Many pesticides induce the production of reactive oxygen species (ROS), leading to cellular damage.

-

Endocrine Disruption: Some pesticides can interfere with the hormonal systems of wildlife.

-

Direct Cellular Damage: At higher concentrations, non-specific toxicity leading to membrane damage and apoptosis could occur.

Quantitative Ecotoxicological Data

A thorough review of available literature and databases reveals a significant lack of quantitative data on the toxicity of this compound to a broad range of non-target organisms. The Pesticide Properties Database (PPDB) entry for this compound explicitly notes that "Significant data are missing" for ecotoxicity.[5] The table below summarizes the limited data found.

| Organism Group | Species | Endpoint | Value (mg/L) | Reference |

| Algae | Scenedesmus subspicatus | 48-hour EC50 (Growth Inhibition) | 0.15 | [6] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | Data not available | |

| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 (Immobilisation) | Data not available | |

| Earthworms | Eisenia fetida | 14-day LC50 | Data not available | |

| Honeybees | Apis mellifera | 48-hour Contact LD50 (µ g/bee ) | Data not available | |

| Honeybees | Apis mellifera | 48-hour Oral LD50 (µ g/bee ) | Data not available | |

| Soil Microorganisms | - | Effect on Nitrification | Data not available | |

| Soil Microorganisms | - | Effect on Respiration | Data not available |

Standardized Experimental Protocols

In the absence of specific studies on this compound, this section outlines the standard methodologies that would be employed to assess its impact on non-target organisms.

Acute Toxicity Testing

Standardized acute toxicity tests are performed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific sublethal effect in 50% of the population (EC50) over a short period.

Experimental Workflow for Acute Aquatic Toxicity Testing

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C16H25NOS | CID 37523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mzCloud – this compound [mzcloud.org]

- 4. Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ref: M 3432) [sitem.herts.ac.uk]

- 6. Results of the Harmful Effects of Water Pollutants to Green Algae (Scenedesmus subspicatus) in the Cell Multiplication Inhibition Test - ETOX: Informationssystem Ökotoxikologie und Umweltqualitätsziele [recherche.chemikalieninfo.de]

An In-depth Technical Guide to the Physicochemical Properties of Tiocarbazil Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiocarbazil, a thiocarbamate herbicide, possesses a chiral center, and therefore exists as two enantiomers.[1] The stereochemistry of active ingredients in agrochemicals is of paramount importance, as enantiomers can exhibit significant differences in their biological activity, toxicity, and environmental fate.[2] A comprehensive understanding of the distinct physicochemical properties of each this compound enantiomer is crucial for the development of more effective and environmentally benign formulations, as well as for meeting regulatory requirements.[2] This guide provides a detailed framework of the necessary experimental protocols for the separation and characterization of this compound enantiomers, and establishes a template for the systematic presentation of the acquired data.

Chiral Separation of this compound Enantiomers

The initial and most critical step in characterizing the individual enantiomers of this compound is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely employed and effective technique for this purpose.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and often successful in resolving a wide range of chiral compounds.[5][6]

Experimental Protocol: Chiral HPLC Separation

-

System Preparation: An HPLC system equipped with a UV detector is required. The system should be thoroughly flushed with the mobile phase to ensure a stable baseline.

-

Column Selection: A screening of commercially available chiral columns (e.g., cellulose- or amylose-based CSPs) should be performed to identify the column that provides the best resolution of the this compound enantiomers.[5]

-

Mobile Phase Optimization: The composition of the mobile phase is critical for achieving optimal separation. A typical starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents should be systematically varied to maximize the resolution factor (Rs) between the two enantiomer peaks.[7]

-

Sample Preparation: A stock solution of racemic this compound of known concentration is prepared in a suitable solvent (e.g., the mobile phase). Serial dilutions may be necessary to fall within the linear range of the detector.

-

Chromatographic Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

The separation is performed under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

-

The column effluent is monitored by the UV detector at a wavelength where this compound exhibits strong absorbance.

-

The retention times of the two peaks corresponding to the individual enantiomers are recorded.

-

-

Method Validation: The developed chiral separation method should be validated according to established guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limit of quantification.[8]

Visualization of Chiral Separation Workflow

References

- 1. This compound | C16H25NOS | CID 37523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Tiocarbazil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of the herbicide Tiocarbazil, a detailed analysis of its impurity profile, and the analytical methodologies employed for its characterization. The information is intended to support research, development, and quality control activities related to this compound.

Introduction to this compound

This compound, chemically known as S-benzyl di-sec-butylthiocarbamate, is a selective herbicide primarily used for the control of grassy weeds in rice cultivation. It belongs to the thiocarbamate class of pesticides, which act by inhibiting lipid synthesis in susceptible plant species. Understanding its synthesis and potential impurities is crucial for ensuring its efficacy and safety.

This compound Synthesis Pathway

The commercial synthesis of this compound is a two-step process. The first step involves the formation of a dithiocarbamate (B8719985) salt intermediate, followed by an esterification reaction to yield the final product.

Step 1: Formation of the Dithiocarbamate Intermediate

The synthesis begins with the reaction of di-sec-butylamine (B1584033) with carbon disulfide. This reaction is typically carried out in the presence of a base to facilitate the formation of the dithiocarbamate salt.

Reaction: Di-sec-butylamine + Carbon Disulfide → Di-sec-butyldithiocarbamate salt

Step 2: Esterification to this compound

The dithiocarbamate intermediate is then reacted with benzyl (B1604629) chloride in an esterification step to produce this compound.

Reaction: Di-sec-butyldithiocarbamate salt + Benzyl Chloride → S-benzyl di-sec-butylthiocarbamate (this compound)

Alternative Synthesis Routes

Research into the synthesis of S-benzyl dithiocarbamates has explored alternative multi-component reactions. One such approach involves the reaction of diazo compounds, carbon disulfide, and secondary amines.[1] Another method involves the reaction of benzyl halides with tetraalkylthiuram disulfides.

Impurity Profiling of this compound

Impurity profiling is a critical aspect of quality control for any chemical entity. Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation of the final product. A thorough understanding of these impurities is essential for ensuring the product's safety and efficacy.[2][3]

Process-Related Impurities

These impurities are formed during the synthesis of this compound and can include unreacted starting materials and by-products from side reactions.

-

Unreacted Starting Materials:

-

Di-sec-butylamine

-

Carbon Disulfide

-

Benzyl Chloride

-

-

Impurities from Starting Materials: Technical grade benzyl chloride may contain impurities such as:

-

Benzaldehyde

-

Benzyl alcohol

-

Toluene

-

Dibenzyl ether

-

Chloro derivatives of toluene

-

-

By-products:

-

Thioureas and Thiuram Disulfides: These can be formed from the reaction of the amine with carbon disulfide under certain conditions.

-

N,N-di-sec-butylamine hydrochloride: Formed as a by-product during the esterification step.

-

Degradation Products

Thiocarbamates can degrade under certain environmental conditions. The degradation of this compound can lead to the formation of several products:

-

Hydrolysis Products: In aqueous environments, thiocarbamates can slowly hydrolyze to form carbon disulfide and the corresponding amine (di-sec-butylamine).

-

Oxidation Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones.

-

Thermal Degradation: At elevated temperatures, thiocarbamates can decompose to generate various volatile compounds, including carbon disulfide, oxides of sulfur, and oxides of nitrogen.

Analytical Methodologies

A combination of chromatographic techniques is typically employed for the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound and its non-volatile impurities. A validated reverse-phase HPLC method is a standard approach.[4][5][6][7][8]

Table 1: Typical HPLC Method Parameters for Thiocarbamate Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown impurities. For thiocarbamates like this compound, a common approach involves hydrolysis to carbon disulfide (CS2), which is then analyzed by GC-MS. This method is often used for residue analysis in environmental samples like soil and water.[9][10][11][12][13]

Table 2: General GC-MS Method Parameters for Thiocarbamate (as CS2) Analysis

| Parameter | Typical Conditions |

| Column | Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient program to separate analytes. |

| Carrier Gas | Helium at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Experimental Protocols

General Protocol for this compound Synthesis

The following is a generalized protocol based on the known chemistry of thiocarbamate synthesis. Specific conditions may vary based on patented manufacturing processes.

-

Dithiocarbamate Formation:

-

In a reaction vessel, dissolve di-sec-butylamine in a suitable aprotic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution while stirring.

-

Add a base (e.g., sodium hydroxide) to the reaction mixture to form the dithiocarbamate salt.

-

Continue stirring at a low temperature for a specified period to ensure complete reaction.

-

-

Esterification:

-

To the solution containing the dithiocarbamate intermediate, slowly add an equimolar amount of benzyl chloride.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

General Protocol for Impurity Analysis by HPLC

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Accurately weigh and dissolve the this compound sample to be analyzed in the same solvent to a known concentration.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase as determined during method development.

-

Inject the calibration standards to establish a calibration curve.

-

Inject the sample solution.

-

Identify and quantify this compound and any impurities by comparing their retention times and peak areas to those of the standards.

-

General Protocol for Residue Analysis by GC-MS (as CS2)

-

Sample Extraction and Hydrolysis:

-

For soil or water samples, perform a solvent extraction to isolate the pesticide residues.

-

Concentrate the extract and subject it to acid hydrolysis (e.g., using a solution of stannous chloride in hydrochloric acid) in a sealed vial to convert this compound to carbon disulfide.

-

-

Headspace GC-MS Analysis:

-

Analyze the headspace of the vial using a gas-tight syringe.

-

Inject the vapor phase into the GC-MS system.

-

Identify and quantify carbon disulfide based on its retention time and mass spectrum.

-

Relate the amount of carbon disulfide back to the original concentration of this compound in the sample.

-

Summary of Quantitative Data

The following tables summarize typical quantitative data that would be generated during the synthesis and analysis of this compound. The values presented are illustrative and would need to be determined experimentally for a specific process.

Table 3: Illustrative Synthesis Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Di-sec-butylamine | Carbon Disulfide | Aprotic Solvent | 0 - 10 | 1 - 2 | >95 (Intermediate) |

| 2 | Dithiocarbamate Intermediate | Benzyl Chloride | Aprotic Solvent | 20 - 25 | 4 - 6 | 85 - 95 (Crude) |

Table 4: Illustrative HPLC Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery (%) | 98 - 102% |

| Precision (RSD %) | < 2% |

Table 5: Illustrative GC-MS Validation Data for CS2

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery (%) | 90 - 110% |

| Precision (RSD %) | < 10% |

Conclusion

This technical guide has provided a detailed overview of the synthesis, impurity profile, and analytical methodologies for the herbicide this compound. A clear understanding of the manufacturing process and the potential for impurity formation is essential for ensuring the quality, safety, and efficacy of the final product. The experimental protocols and analytical methods described herein provide a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further process optimization and validation of analytical methods are crucial for robust and reliable manufacturing and quality control.

References

- 1. Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. public.pensoft.net [public.pensoft.net]

- 7. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Tiocarbazil (Thiobencarb) Metabolism in Submerged Rice Paddy Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiocarbazil, also known and referred to herein as Thiobencarb, is a widely used thiocarbamate herbicide for the control of grassy weeds in rice cultivation. Its efficacy and environmental fate are intrinsically linked to its metabolic breakdown in the complex ecosystem of a submerged rice paddy. This technical guide provides an in-depth overview of the metabolism of this compound, focusing on its degradation pathways, the influence of microbial activity, and the analytical methodologies employed for its study.

Data Presentation: Dissipation of this compound (Thiobencarb)

The dissipation of this compound in submerged rice paddy ecosystems is influenced by a combination of biotic and abiotic factors, with microbial degradation being the primary mechanism.[1] The following tables summarize quantitative data on the half-life and residue levels of Thiobencarb in paddy soil and water from various studies.

Table 1: Half-life (DT50) of Thiobencarb in Paddy Field Components

| Matrix | Half-life (Days) | Conditions | Reference |

| Soil | 7 - 120 | Dependent on soil type and conditions | Rasayan Journal of Chemistry, 17(2) |

| Soil | 1.21 | Paddy field conditions | Rasayan Journal of Chemistry, 17(2) |

| Water | Not specified | Degrades faster than in soil | General observation |

Table 2: Residue Levels of Thiobencarb in Paddy Water

| Time After Application | Irrigation System | Residue Concentration (μg/L) | Season | Reference |

| September - October 2006 | Non-recycled | 10 - 25 | Main Season | PubMed |

| September - October 2006 | Recycled | 10 - 25 | Main Season | PubMed |

| April - May 2007 | Non-recycled | 25 - 50 | Off Season | PubMed |

Metabolic Pathways

The metabolism of this compound in rice plants and the soil environment primarily involves oxidative reactions.[2] In rice, detoxification occurs through monooxygenation and hydroxylation reactions, such as de-ethylation and hydroxylation of the phenyl ring.[2] This metabolic process is a key factor in the selectivity of the herbicide, as rice plants can detoxify it more effectively than target weed species.[2]

The following diagram illustrates the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound in rice.

Experimental Protocols

The study of this compound metabolism in submerged rice paddy ecosystems involves a combination of field and laboratory experiments. The following outlines key experimental protocols.

Field Dissipation Study

A field dissipation study is crucial to understanding the persistence and fate of this compound under realistic environmental conditions.

Caption: Workflow for a field dissipation study of this compound.

Methodology:

-

Site Selection: Choose a paddy field with a history and soil characteristics representative of the intended use area.

-

Plot Establishment: Establish replicate plots for treatment and control groups. Apply this compound at the recommended field rate.

-

Sampling: Collect soil and water samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application).

-

Sample Preparation: Extract this compound and its potential metabolites from the soil and water samples using appropriate solvents and techniques such as solid-phase extraction (SPE).

-

Instrumental Analysis: Quantify the concentration of the parent compound and its metabolites using analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the dissipation kinetics and the half-life (DT50) of this compound in both soil and water.

Aerobic and Anaerobic Soil Metabolism Study

Laboratory incubation studies under controlled conditions are essential to elucidate the role of microorganisms in the degradation of this compound.

Methodology:

-

Soil Collection and Preparation: Collect soil from a paddy field and sieve it. For anaerobic studies, the soil is flooded to simulate submerged conditions.

-

Treatment: Treat the soil samples with radiolabeled (e.g., ¹⁴C) this compound to facilitate the tracking of its transformation products.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) under either aerobic or anaerobic conditions.

-

Analysis: At various time points, extract and analyze the soil samples to identify and quantify the parent compound and its metabolites using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and LC-MS/MS.

-

Mineralization: Trap and quantify any evolved ¹⁴CO₂ to determine the extent of mineralization of the herbicide.

Conclusion

The metabolism of this compound in submerged rice paddy ecosystems is a critical determinant of its herbicidal activity and environmental persistence. Microbial degradation plays a central role in its dissipation, primarily through oxidative pathways. Understanding these metabolic processes, supported by robust experimental data and analytical methods, is essential for the development of effective and environmentally sound weed management strategies in rice cultivation. Further research should focus on the definitive identification of all major metabolites and the specific microbial communities responsible for the degradation of this compound.

References

In-Depth Technical Guide to Tiocarbazil: Molecular Structure, Chemical Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the herbicidal agent Tiocarbazil, with a focus on its molecular and chemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols. This compound is a thiocarbamate herbicide effective against specific grasses in agriculture. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This document consolidates key data on its physicochemical properties, toxicological profile, and environmental fate, presenting them in a structured format for ease of reference. Detailed experimental methodologies for synthesis and residue analysis are also provided, alongside visualizations of its biological pathways to facilitate a deeper understanding of its biochemical interactions.

Molecular Structure and Chemical Identity

This compound is a synthetic organic compound belonging to the thiocarbamate class of chemicals. Its molecular and structural details are fundamental to understanding its chemical behavior and biological activity.

Chemical Formula: C₁₆H₂₅NOS[1]

Molecular Structure:

The structure of this compound features a central carbamothioic acid core with two sec-butyl groups attached to the nitrogen atom and a benzyl (B1604629) group attached to the sulfur atom.

Key Identifiers:

-

IUPAC Name: S-benzyl N,N-di(butan-2-yl)carbamothioate

-

CAS Number: 36756-79-3

-

SMILES: CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental behavior, application methods, and biological uptake.

| Property | Value | Reference |

| Molecular Weight | 279.44 g/mol | [1] |

| Physical State | Colorless liquid | [2] |

| Melting Point | 98 - 100 °C / 208.4 - 212 °F (for the solid form) | [3] |

| Boiling Point | No information available | |

| Water Solubility | 2.5 mg/L | [2] |

| Vapor Pressure | 93 mPa at 20 °C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 4.4 | [2] |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are crucial components of plant cuticular waxes and other cellular structures.

Thiocarbamate herbicides, including this compound, are pro-herbicides. This means they are metabolically activated within the plant to their sulfoxide (B87167) form, which is the active inhibitor. The primary target of these herbicides is the elongase enzyme system, which is responsible for the chain elongation of fatty acids beyond C18. Specifically, they inhibit the condensing enzyme (ketoacyl-CoA synthase or KCS) within the fatty acid elongase complex located in the endoplasmic reticulum. This inhibition blocks the production of VLCFAs, leading to a disruption in the formation of the plant cuticle, abnormal seedling growth, and eventual death of the weed.[2][4]

Mammalian Metabolism

In mammals, thiocarbamates like this compound are generally metabolized through two primary pathways to facilitate their excretion. These pathways involve oxidation and conjugation reactions.

-

Sulfoxidation and Glutathione (B108866) Conjugation: The sulfur atom in the thiocarbamate molecule undergoes oxidation to form a sulfoxide. This reactive intermediate can then conjugate with glutathione, a key antioxidant. The glutathione conjugate is further metabolized to a cysteine derivative and ultimately excreted as a mercapturic acid.

-

Oxidation to Sulfone: The initial sulfoxide can be further oxidized to a sulfone. This sulfone can then be hydroxylated, entering the general carbon metabolic pool for further breakdown and excretion.

Some thiocarbamates have also been shown to inhibit acetylcholinesterase, an enzyme critical for nerve function.

Toxicological Profile

| Endpoint | Species | Value | Classification | Reference |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | Not Classified | [3] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | Not Classified | [3] |

| Acute Inhalation LC₅₀ | Rat | > 5 mg/L | Not Classified | [3] |

Environmental Fate

The persistence and mobility of this compound in the environment are key factors in assessing its ecological impact.

-

Soil: Thiocarbamate herbicides generally have a short to moderate persistence in soil. The half-life can range from a few days to several weeks, depending on soil type, moisture, temperature, and microbial activity.[5]

-

Water: Due to its low water solubility, this compound has a low potential for leaching into groundwater.

-

Volatility: With a relatively high vapor pressure, there is a potential for volatilization from soil and plant surfaces.

Experimental Protocols

Synthesis of this compound (S-benzyl di-sec-butylthiocarbamate)

This protocol describes a general method for the synthesis of S-benzyl dithiocarbamates, which can be adapted for this compound.

Materials:

-

Carbon disulfide (CS₂)

-

Benzyl chloride

-

A suitable base (e.g., triethylamine (B128534) or potassium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (B109758) or acetone)

Procedure:

-

In a round-bottom flask, dissolve di-sec-butylamine in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide to the cooled solution while stirring.

-

Add the base to the reaction mixture to form the dithiocarbamate (B8719985) salt.

-

Slowly add benzyl chloride to the mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Residue Analysis of this compound in Soil by GC-MS

This protocol outlines a general procedure for the extraction and analysis of pesticide residues from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Soil sample

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Primary secondary amine (PSA) sorbent

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction:

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add anhydrous magnesium sulfate and sodium chloride, and shake again.

-

Centrifuge the sample.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add PSA sorbent and anhydrous magnesium sulfate.

-

Vortex and centrifuge.

-

-

Analysis:

-

Take the final supernatant and inject it into the GC-MS system.

-

The GC is programmed with a suitable temperature gradient to separate the components.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for sensitive and selective detection of this compound.

-

Conclusion

This compound is a well-established thiocarbamate herbicide with a specific mode of action targeting VLCFA synthesis in plants. Its physicochemical properties dictate its environmental behavior, characterized by low water solubility and moderate volatility. In mammals, it undergoes extensive metabolism, leading to its excretion. The provided experimental protocols offer a foundation for its synthesis and residue analysis, crucial for research and regulatory purposes. This guide serves as a valuable technical resource for professionals in the fields of agricultural science, environmental chemistry, and drug development, providing a consolidated source of information on the core aspects of this compound.

References

- 1. science.gov [science.gov]

- 2. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. fishersci.com [fishersci.com]

- 4. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Tiocarbazil and Its Toxicological Impact on Aquatic Invertebrates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiocarbazil, a thiocarbamate herbicide, is utilized in agriculture to control various grasses. As with many agricultural chemicals, concerns regarding its potential impact on non-target organisms, particularly within aquatic ecosystems, are of paramount importance for environmental risk assessment. Aquatic invertebrates are a cornerstone of these ecosystems, serving as a vital food source for higher trophic levels and contributing to nutrient cycling. This technical guide synthesizes the available information on the toxicological effects of this compound on these critical organisms, addressing its chemical properties, potential mechanisms of action, and providing context through data on related thiocarbamate compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₅NOS | [1][2] |

| Molecular Mass | 279.44 g/mol | [2] |

| Water Solubility | 2.5 mg/L (at 20°C) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 4.4 | [3] |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Caption: Table 1. Physicochemical properties of this compound.

Toxicological Effects on Aquatic Invertebrates

A comprehensive review of publicly available literature and databases reveals a significant gap in specific quantitative data for the toxicological effects of this compound on aquatic invertebrates. The AERU Pesticide Properties DataBase, a key resource for such information, explicitly notes that no data is available for the acute 48-hour EC₅₀ and chronic 21-day NOEC for temperate freshwater aquatic invertebrates[3].

While a single data point indicates the acute 96-hour LC₅₀ for a temperate freshwater fish species is greater than 8.0 mg/L, this is not directly translatable to invertebrates, which often exhibit different sensitivities to toxicants[3].

To provide a contextual understanding of the potential risks, it is informative to examine the toxicity of other thiocarbamate herbicides to aquatic invertebrates. It is crucial to note that these values are for related compounds and should not be taken as direct surrogates for this compound's toxicity.

| Chemical | Test Species | Endpoint | Value | Source |

| Thiobencarb (B1683131) | Chironomus tepperi | Reduced adult emergence | 0.1875 mg/L (0.0625x AFC) | [4] |

| Thiobencarb | Chironomus tepperi | Increased development time & decreased male size | 0.125x AFC | [4] |

| Molinate | Chironomus tepperi | Increased development time | 3.6 mg/L (AFC*) | [4] |

| Molinate | Moina australiensis | Acute & Chronic Toxicity | Data reported, specific values not in abstract | [5] |

| Thiodicarb | Freshwater Invertebrates | Acute Toxicity | Very highly toxic | [6] |

*AFC: Anticipated Field Concentration

Caption: Table 2. Toxicity of selected thiocarbamate herbicides to aquatic invertebrates.

Mechanisms of Action

There is conflicting information regarding the precise mechanism of action of this compound in invertebrates. Two primary modes of action have been proposed for thiocarbamates:

-

Inhibition of Lipid Synthesis: The AERU Pesticide Properties DataBase lists the mode of action for this compound as "inhibition of lipid synthesis"[3]. This mechanism would disrupt the formation of essential lipids for cell membranes, energy storage, and overall development in invertebrates[7][8][9].

-

Acetylcholinesterase (AChE) Inhibition: Several sources suggest that thiocarbamates can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission[10][11][12][13][14]. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death.

The diagram below illustrates the proposed signaling pathway for acetylcholinesterase inhibition.

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

The following diagram illustrates the potential impact of lipid synthesis inhibition.

Caption: Proposed mechanism of lipid synthesis inhibition by this compound.

Experimental Protocols

Standardized testing protocols are essential for determining the toxicity of chemical substances to aquatic invertebrates. The following outlines a general experimental workflow for acute and chronic toxicity testing, based on OECD guidelines.

Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test determines the concentration of a substance that causes 50% of the tested Daphnia magna to become immobilized after a 48-hour exposure period (EC₅₀).

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance: this compound, dissolved in a suitable solvent if necessary, to prepare a series of test concentrations.

-

Test Conditions:

-

Duration: 48 hours.

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test Vessels: Glass beakers.

-

Number of Animals: At least 20 daphnids per concentration, divided among replicate vessels.

-

-

Procedure:

-

Prepare a range of this compound concentrations and a control (without the test substance).

-

Introduce daphnids to the test vessels.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

-

-

Data Analysis: Calculate the 48-hour EC₅₀ value using appropriate statistical methods (e.g., probit analysis).

Chronic Toxicity Test with Chironomus riparius (Adapted from OECD Guideline 218)

This test evaluates the effects of a substance on the development and emergence of the sediment-dwelling midge, Chironomus riparius, over a 28-day period.

-

Test Organism: First-instar larvae of Chironomus riparius.

-

Test System: Sediment-water systems in glass beakers.

-

Test Substance: this compound is spiked into the sediment at a range of concentrations.

-

Test Conditions:

-

Duration: 28 days.

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Feeding: Larvae are fed daily.

-

-

Procedure:

-

Prepare test systems with spiked sediment and overlying water.

-

Introduce first-instar chironomid larvae.

-

Monitor the emergence of adult midges daily.

-

-

Endpoints:

-

Total number of emerged adults.

-

Development rate (time to emergence).

-

Sex ratio of emerged adults.

-

-

Data Analysis: Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for the measured endpoints. The ECₓ (e.g., EC₅₀, EC₁₀) for emergence can also be calculated.

The following diagram illustrates a generalized workflow for aquatic invertebrate toxicity testing.

Caption: Generalized experimental workflow for aquatic invertebrate toxicity testing.

Conclusion and Future Directions

The current body of scientific literature lacks specific quantitative data on the toxicological effects of this compound on aquatic invertebrates. While its classification as a thiocarbamate herbicide and general statements of its toxicity to aquatic life suggest a potential for adverse effects, a definitive risk assessment is hampered by this data gap. The conflicting information on its precise mode of action—either through inhibition of lipid synthesis or acetylcholinesterase—further complicates a thorough understanding of its toxicological profile in invertebrates.

To adequately assess the environmental risk posed by this compound, the following research is imperative:

-

Standardized Acute and Chronic Toxicity Testing: Conducting studies on representative aquatic invertebrate species such as Daphnia magna and Chironomus riparius following established OECD guidelines is a critical first step.

-

Mechanism of Action Studies: Further research is needed to elucidate the primary mode of action of this compound in aquatic invertebrates. This could involve enzymatic assays for acetylcholinesterase activity and metabolomic studies to investigate disruptions in lipid biosynthesis.

-

Sub-lethal Effects Assessment: Investigations into sub-lethal endpoints, such as effects on reproduction, growth, and behavior, would provide a more comprehensive picture of the potential long-term impacts of this compound on invertebrate populations.

Until such data becomes available, a precautionary approach should be taken when considering the potential environmental impact of this compound on aquatic ecosystems. The information available for other thiocarbamate herbicides suggests that this class of compounds can be toxic to aquatic invertebrates at environmentally relevant concentrations.

References

- 1. This compound | C16H25NOS | CID 37523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – this compound [mzcloud.org]

- 3. This compound (Ref: M 3432) [sitem.herts.ac.uk]

- 4. Laboratory and field studies on the effect of molinate, clomazone, and thiobencarb on nontarget aquatic invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and chronic toxicity of the thiocarbamate herbicide, molinate, to the cladoceran Moina australiensis Sars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Inhibition of Cuticular Lipid Biosynthesis in Pisum sativum by Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiocarbamates and surface lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Cuticular Lipid Biosynthesis in Pisum sativum by Thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hns.ciimar.up.pt [hns.ciimar.up.pt]

- 11. Thiobencarb toxicity and plasma AChE inhibition in the European eel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acetylcholinesterase Inhibition Activity of Thiocarbamate Herbicides

Disclaimer: This technical guide focuses on the acetylcholinesterase (AChE) inhibition activity of the broader class of thiocarbamate herbicides. Despite a comprehensive search, no specific data was found for the compound "Tiocarbazil." The information presented herein is based on studies of other thiocarbamate compounds and should be considered representative of the class, with the understanding that individual compound activity may vary.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) to terminate synaptic transmission.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can cause a range of adverse health effects.[1][3] Certain classes of pesticides, including thiocarbamate herbicides, are known to interact with and inhibit AChE.[3][4] This guide provides a detailed overview of the acetylcholinesterase inhibition activity of thiocarbamate herbicides, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Quantitative Data on Acetylcholinesterase Inhibition by Thiocarbamates

Research indicates that parent thiocarbamate compounds are generally inactive as AChE inhibitors.[4][5] However, their metabolites, specifically the sulphoxide and sulphone forms, exhibit significant inhibitory activity.[4][5] The inhibition is often time- and dose-dependent and can be irreversible.[4][5]

The following tables summarize the 50% inhibitory concentrations (IC50) for the sulphoxide and sulphone metabolites of several thiocarbamate herbicides against rat brain and human red blood cell AChE.

Table 1: IC50 Values of Thiocarbamate Metabolites against Rat Brain Acetylcholinesterase [6]

| Compound Metabolite | IC50 (µM) |

| Sulphoxides | |

| Molinate sulphoxide | in the 1-10 mM range |

| Sulphones | |

| Molinate sulphone | in the µM range |

| Pebulate sulphone | in the µM range |

| EPTC sulphone | in the µM range |

| Vernolate sulphone | in the µM range |

| Cycloate sulphone | in the mM range |

| Butylate sulphone | in the mM range |

Table 2: IC50 Values of Thiocarbamate Metabolites against Human Red Blood Cell Acetylcholinesterase [6]

| Compound Metabolite | IC50 (mM) |

| Sulphoxides | |

| Molinate sulphoxide | 4.3 |

| Sulphones | |

| Molinate sulphone | in the µM range |

| Pebulate sulphone | in the µM range |

| EPTC sulphone | in the µM range |

| Vernolate sulphone | in the µM range |

| Cycloate sulphone | in the mM range |

| Butylate sulphone | in the mM range |

Experimental Protocols

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay used to evaluate thiocarbamate herbicides, based on the Ellman method.[7][8]

1. Materials and Reagents:

-

Enzyme Source: Rat brain homogenate or purified human red blood cell AChE.[6]

-

Substrate: Acetylthiocholine (B1193921) iodide (ATCI).[7]

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7]

-

Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.4.[6]

-

Test Compounds: Thiocarbamate sulphoxide and sulphone metabolites dissolved in a suitable solvent (e.g., DMSO).

-

Instrumentation: Spectrophotometer capable of measuring absorbance at 412 nm.[6]

2. Enzyme Preparation:

-

Rat Brain Homogenate: Prepare a 2% (w/v) final concentration in 0.1 M phosphate buffer (pH 7.4).[6]

-

Human Red Blood Cell AChE: Use a stock solution of 10 mg/ml in ice-cold 0.1 M phosphate buffer (pH 7.4).[6]

3. Assay Procedure:

-

Pre-incubation: In a suitable reaction vessel, pre-incubate varying concentrations of the potential inhibitor with either 0.1 ml of the rat brain homogenate or the red blood cell enzyme solution in 2.8 ml of 0.1 M phosphate buffer (pH 7.4) for 10 minutes at 37°C.[6]

-

Reaction Initiation: Start the enzymatic reaction by adding 0.02 ml of 75 mM acetylthiocholine (in water).[6]

-

Measurement: Measure the formation of the yellow product (5-thio-2-nitrobenzoate) over time by monitoring the increase in absorbance at 412 nm using a spectrophotometer. The initial reaction rate is typically measured over the first 5 minutes.[6]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of AChE activity, is determined from the dose-response curve.[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the acetylcholinesterase signaling pathway and a typical experimental workflow for an inhibition assay.

Caption: Acetylcholinesterase signaling pathway and its inhibition.

Caption: Experimental workflow for an in vitro AChE inhibition assay.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality and Stereoisomers of Tiocarbazil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiocarbazil, a thiocarbamate herbicide, possesses two stereogenic centers, giving rise to the potential for multiple stereoisomers. This technical guide provides a comprehensive overview of the chirality of this compound and its implications. Due to the limited publicly available data specific to this compound's stereoisomers, this document leverages information from analogous chiral thiocarbamate herbicides to present adaptable experimental protocols for stereoselective synthesis and chiral separation. Furthermore, it includes a comparative analysis of the biological activity of stereoisomers of a representative thiocarbamate herbicide, EPTC, to illustrate the potential for enantioselectivity in this class of compounds. This guide serves as a foundational resource for researchers investigating the stereochemistry and biological activity of this compound and other chiral thiocarbamates.

Introduction to the Chirality of this compound

This compound, with the IUPAC name S-benzyl N,N-di(butan-2-yl)carbamothioate, is a selective herbicide used for the control of grassy weeds. The molecular structure of this compound reveals the presence of two chiral centers at the second carbon atom of each of the two sec-butyl groups attached to the nitrogen atom.

The presence of two stereocenters means that this compound can exist as a maximum of four stereoisomers. These consist of one pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S), which is superimposable on its (S,R) mirror image). Commercially available this compound is typically a racemic mixture of these stereoisomers. The differential spatial arrangement of the substituents around the chiral centers can lead to significant differences in the biological activity, metabolic fate, and environmental impact of the individual stereoisomers.

Stereoselective Synthesis of Chiral Thiocarbamates (Adaptable Protocol)

Currently, a specific protocol for the stereoselective synthesis of this compound enantiomers is not available in the public domain. However, a general approach for the synthesis of chiral dialkylthiocarbamates can be adapted from established methods utilizing chiral starting materials. The following protocol is a representative example for the synthesis of a chiral S-alkyl dialkylthiocarbamate from a chiral amine.

Experimental Protocol: Synthesis of a Chiral S-Alkyl Dialkylthiocarbamate

Objective: To synthesize a specific stereoisomer of a dialkylthiocarbamate using a chiral amine as the starting material.

Materials:

-

Chiral amine (e.g., (R)-butan-2-amine or (S)-butan-2-amine)

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

An alkylating agent (e.g., benzyl (B1604629) bromide for S-benzyl thiocarbamates)

-

An appropriate solvent (e.g., diethyl ether, tetrahydrofuran)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Formation of the Dithiocarbamate (B8719985) Salt:

-

Dissolve the chiral amine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the cooled solution with stirring.

-

Add the base dropwise to the reaction mixture. The dithiocarbamate salt will precipitate.

-

Stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

-

-

S-Alkylation:

-

To the suspension of the dithiocarbamate salt, add the alkylating agent (e.g., benzyl bromide) dropwise.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Characterization:

-

Confirm the structure and purity of the synthesized chiral thiocarbamate using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.

-

Determine the enantiomeric purity using chiral HPLC.

-

Caption: Stereoselective synthesis of a chiral thiocarbamate.

Chiral Separation of Thiocarbamate Stereoisomers (Adaptable Protocol)

The separation of the stereoisomers of this compound can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). While a specific method for this compound is not documented, the following protocol for the chiral separation of EPTC enantiomers can be adapted.

Experimental Protocol: Chiral HPLC Separation of Thiocarbamate Enantiomers

Objective: To separate the enantiomers of a thiocarbamate herbicide using chiral HPLC.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for the specific compound to achieve baseline separation.

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of the racemic thiocarbamate in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Set the column temperature (e.g., 25 °C).

-

Set the UV detector to a wavelength where the analyte has maximum absorbance.

-

Inject the sample onto the column.

-

-

Data Analysis:

-

Record the chromatogram. The two enantiomers should appear as two separate peaks.

-

Determine the retention times (tR) for each enantiomer.

-

Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.

-

Caption: Workflow for chiral HPLC separation of thiocarbamates.

Differential Biological Activity of Thiocarbamate Stereoisomers

The biological activity of chiral pesticides can vary significantly between stereoisomers. The more active isomer is termed the "eutomer," while the less active one is the "distomer." While specific data for this compound is not available, studies on the thiocarbamate herbicide EPTC (S-ethyl dipropylthiocarbamate) have demonstrated this enantioselectivity. The primary mode of action of thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.

The following table summarizes the differential herbicidal activity of the (R)- and (S)-enantiomers of EPTC on various weed species.

| Target Weed Species | Enantiomer | IC₅₀ (µM) | Reference |

| Barnyardgrass (Echinochloa crus-galli) | (R)-EPTC | 1.5 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. |

| (S)-EPTC | 0.2 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. | |

| Johnsongrass (Sorghum halepense) | (R)-EPTC | > 10 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. |

| (S)-EPTC | 1.2 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. | |

| Green foxtail (Setaria viridis) | (R)-EPTC | 3.2 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. |

| (S)-EPTC | 0.4 | F. (1991). Pesticide Biochemistry and Physiology, 41(3), 268-275. |

Note: The referenced data is for EPTC and is presented here as a representative example of enantioselectivity in thiocarbamate herbicides.

Conclusion and Future Directions

The presence of two chiral centers in this compound suggests the existence of multiple stereoisomers with potentially different biological activities and environmental fates. While specific data on the individual stereoisomers of this compound are currently lacking in the public domain, this technical guide provides a framework for future research by presenting adaptable protocols for stereoselective synthesis and chiral separation based on analogous compounds. The demonstrated enantioselectivity of the related thiocarbamate herbicide EPTC highlights the importance of studying the individual stereoisomers of this compound.

Future research should focus on:

-

The development of specific methods for the stereoselective synthesis and chiral separation of this compound stereoisomers.

-

The evaluation of the herbicidal efficacy of the individual (R,R), (S,S), and meso stereoisomers of this compound against target weed species.

-

The investigation of the differential metabolism and environmental degradation of this compound stereoisomers.

A thorough understanding of the stereochemistry of this compound will enable the development of more effective and environmentally benign herbicidal formulations.

A Technical Guide to the Solubility of Tiocarbazil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tiocarbazil in organic solvents. Due to a notable scarcity of publicly available quantitative data, this document focuses on presenting the existing qualitative information and a detailed experimental framework for the systematic determination of this compound's solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, analytical method development, and risk assessment.

Introduction to this compound

This compound is a thiocarbamate herbicide primarily used for the control of grassy weeds in agriculture. Its efficacy and formulation characteristics are intrinsically linked to its physicochemical properties, with solubility being a critical parameter. Understanding the solubility of this compound in various organic solvents is essential for developing stable and effective formulations, as well as for designing accurate analytical methods for quality control and environmental monitoring.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative or consists of single-point concentrations for analytical standards.

Table 1: Summary of Available Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Ethanol | 20 | Miscible | Qualitative | [1] |

| Acetone | 20 | Miscible | Qualitative | [1] |

| Acetonitrile (B52724) | Not Specified | 100 µg/mL | Quantitative (Concentration of a commercial solution) | [2] |

Note: The term "miscible" indicates that the substances mix in all proportions to form a homogeneous solution. The quantitative value for acetonitrile represents the concentration of a commercially available standard solution and may not reflect the thermodynamic solubility limit.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the internationally recognized shake-flask method is recommended. This protocol, based on the OECD Guideline for the Testing of Chemicals 105, provides a reliable means of determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6][7]

Principle

An excess amount of the solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

Pure this compound (analytical standard)

-

High-purity organic solvents (e.g., HPLC grade)

-

Glass flasks or vials with airtight seals

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time for the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Analysis: Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for the quantification of this compound.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of thiocarbamates. The exact ratio should be optimized for good peak shape and retention time.

-

Detection: this compound can be detected by a UV detector at an appropriate wavelength.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations to accurately determine the concentration in the experimental samples.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and a logical process for solvent selection.

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical workflow for solvent selection for this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method, coupled with a suitable analytical technique like HPLC, will enable the acquisition of reliable and reproducible solubility data. Such data is indispensable for the continued development and responsible management of this compound-based products in the agricultural sector. It is recommended that future research efforts focus on systematically determining and publishing the solubility of this compound in a range of common organic solvents to fill the existing data gap.

References

- 1. This compound (Ref: M 3432) [sitem.herts.ac.uk]

- 2. hpc-standards.com [hpc-standards.com]

- 3. filab.fr [filab.fr]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 5. oecd.org [oecd.org]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Methodological & Application

Application Note: Determination of Tiocarbazil Residues in Water Samples by Chromatographic Techniques

Introduction

Tiocarbazil is a carbamate (B1207046) pesticide that can enter aquatic environments through various pathways, including agricultural runoff. Monitoring its presence in water is crucial for environmental and public health protection. This document provides detailed protocols for the analysis of this compound in water samples using solid-phase extraction (SPE) for sample preconcentration, followed by determination using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical procedures for carbamate pesticides and other organic micropollutants in aqueous matrices.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of organic analytes from water samples, enhancing the sensitivity and robustness of subsequent chromatographic analysis.[3][4][5]

Objective: To extract and concentrate this compound from water samples, removing interfering matrix components.

Materials:

-

SPE cartridges (e.g., C18, Oasis HLB)

-

SPE vacuum manifold

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid

-

Nitrogen gas evaporator

-

Vortex mixer

-

Glassware (flasks, vials)

Protocol:

-

Sample Pre-treatment:

-

Collect 250-500 mL of the water sample in a clean glass bottle.

-

Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

If necessary, adjust the pH of the sample according to the specific SPE sorbent's requirements, often to a neutral or slightly acidic pH to ensure the analyte is in a non-ionized form.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 5 mL of methanol, followed by 5 mL of ultrapure water.[6] Do not allow the cartridges to dry out before loading the sample.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-